DCB-3503

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

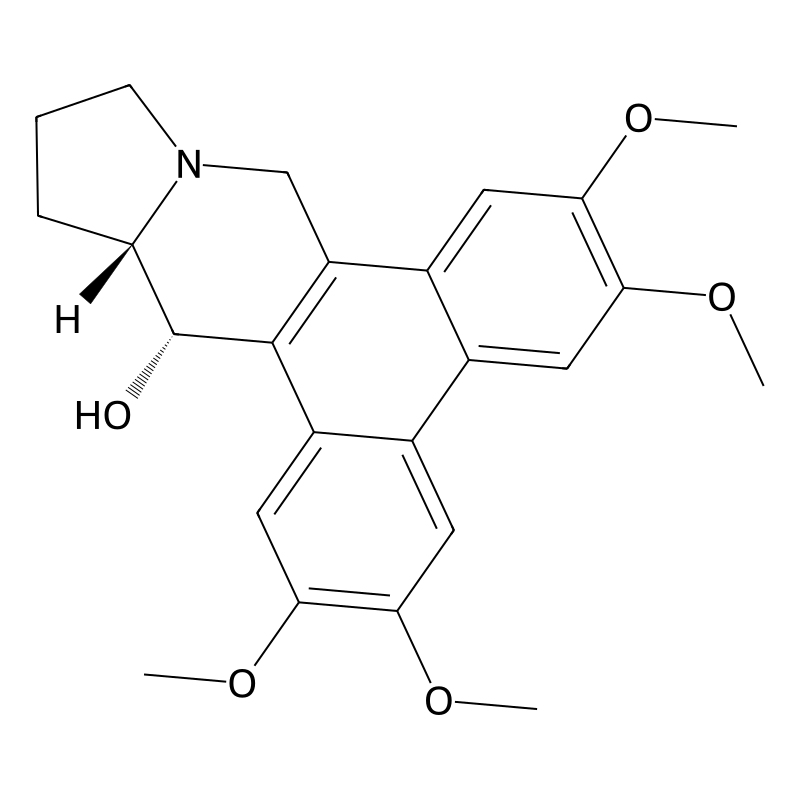

The compound (13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol is a complex organic molecule characterized by its unique structure, which includes multiple methoxy groups and a hexahydrophenanthroindolizin core. This compound is notable for its potential biological activities and applications in medicinal chemistry.

- Oxidation-Reduction Reactions: The presence of hydroxyl and methoxy groups allows for redox activity, which can be utilized in various metabolic pathways.

- Substitution Reactions: The methoxy groups can undergo nucleophilic substitution reactions, making the compound versatile for further chemical modifications.

- Hydrolysis Reactions: The indolizin structure may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of simpler derivatives.

These reactions are critical in understanding the compound's reactivity and potential transformations in biological systems or synthetic pathways.

Research indicates that compounds similar to (13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol exhibit various biological activities:

- Antioxidant Properties: Many related compounds show significant antioxidant activity, which can protect cells from oxidative stress.

- Antimicrobial Activity: Some derivatives have demonstrated effectiveness against bacterial and fungal pathogens.

- Cytotoxic Effects: Certain structures within this class of compounds have been studied for their potential to induce apoptosis in cancer cells.

These biological activities make the compound a candidate for further pharmacological studies.

The synthesis of (13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol can involve several methods:

- Multi-step Organic Synthesis: Utilizing starting materials that undergo a series of transformations including methoxylation and cyclization.

- Natural Product Extraction: If derived from natural sources (e.g., plants), extraction methods such as solvent extraction or chromatography may be employed.

- Chemical Modifications: Starting from simpler indole or phenanthrene derivatives and introducing functional groups through targeted reactions.

Each method has its advantages and challenges regarding yield and purity of the final product.

The applications of this compound span several fields:

- Pharmaceuticals: Due to its biological activity profile, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or infections.

- Agricultural Chemicals: Its antimicrobial properties could be harnessed in developing new pesticides or fungicides.

- Cosmetic Ingredients: Antioxidant properties make it suitable for formulations aimed at skin protection.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

- Enzyme Inhibition Studies: Assessing how the compound interacts with specific enzymes can reveal mechanisms of action and potential therapeutic targets.

- Binding Affinity Assays: Evaluating the binding interactions with cellular receptors or proteins provides insight into its pharmacodynamics.

- Cellular Uptake Studies: Understanding how well the compound penetrates cell membranes can inform its bioavailability and efficacy in vivo.

These studies contribute to elucidating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with (13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol, including:

Unique Features

The uniqueness of (13aS,14S)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol lies in its specific arrangement of multiple methoxy groups combined with a complex indolizin framework. This configuration may enhance its solubility and bioactivity compared to similar compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Wang Y, Gao W, Svitkin YV, Chen AP, Cheng YC. DCB-3503, a tylophorine analog, inhibits protein synthesis through a novel mechanism. PLoS One. 2010 Jul 15;5(7):e11607. doi: 10.1371/journal.pone.0011607. PubMed PMID: 20657652; PubMed Central PMCID: PMC2904705.

3: Shiah HS, Gao W, Baker DC, Cheng YC. Inhibition of cell growth and nuclear factor-kappaB activity in pancreatic cancer cell lines by a tylophorine analogue, DCB-3503. Mol Cancer Ther. 2006 Oct;5(10):2484-93. PubMed PMID: 17041092.

4: Wen T, Wang Z, Meng X, Wu M, Li Y, Wu X, Zhao L, Wang P, Yin Z, Li-Ling J, Wang Q. Synthesis of novel tylophorine derivatives and evaluation of their anti-inflammatory activity. ACS Med Chem Lett. 2014 Jul 23;5(9):1027-31. doi: 10.1021/ml500255j. PubMed PMID: 25221661; PubMed Central PMCID: PMC4160763.

5: Gao W, Bussom S, Grill SP, Gullen EA, Hu YC, Huang X, Zhong S, Kaczmarek C, Gutierrez J, Francis S, Baker DC, Yu S, Cheng YC. Structure-activity studies of phenanthroindolizidine alkaloids as potential antitumor agents. Bioorg Med Chem Lett. 2007 Aug 1;17(15):4338-42. PubMed PMID: 17531481.

6: Choi JY, Gao W, Odegard J, Shiah HS, Kashgarian M, McNiff JM, Baker DC, Cheng YC, Craft J. Abrogation of skin disease in LUPUS-prone MRL/FASlpr mice by means of a novel tylophorine analog. Arthritis Rheum. 2006 Oct;54(10):3277-83. PubMed PMID: 17009262.

7: You X, Pan M, Gao W, Shiah HS, Tao J, Zhang D, Koumpouras F, Wang S, Zhao H, Madri JA, Baker D, Cheng YC, Yin Z. Effects of a novel tylophorine analog on collagen-induced arthritis through inhibition of the innate immune response. Arthritis Rheum. 2006 Mar;54(3):877-86. PubMed PMID: 16508970.

8: Gao W, Lam W, Zhong S, Kaczmarek C, Baker DC, Cheng YC. Novel mode of action of tylophorine analogs as antitumor compounds. Cancer Res. 2004 Jan 15;64(2):678-88. PubMed PMID: 14744785.

9: Wang Y, Wong HC, Gullen EA, Lam W, Yang X, Shi Q, Lee KH, Cheng YC. Cryptopleurine analogs with modification of e ring exhibit different mechanism to rac-cryptopleurine and tylophorine. PLoS One. 2012;7(12):e51138. doi: 10.1371/journal.pone.0051138. PubMed PMID: 23251437; PubMed Central PMCID: PMC3519526.